REACTION_CXSMILES
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[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:3]=1.[OH:9]O>C(O)(=O)C>[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N+:3]=1[O-:9]
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Name
|
|
Quantity
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40 g
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Type
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reactant
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Smiles
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CC1=NC=CC(=C1)C
|
Name
|
|
Quantity
|
170 mL
|
Type
|
reactant
|
Smiles
|
OO
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Name
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|
Quantity
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400 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
the mixture was evaporated in vacuo
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Type
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CUSTOM
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Details
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the residue was purified by silica gel column chromatography (eluent, 1) ether, 2) methanol:chloroform (8:92))
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Name
|
|
Type
|
product
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Smiles
|
CC1=[N+](C=CC(=C1)C)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |